molecular formula C12H6Cl4 B164871 2,3,4,5-Tetrachlorobiphenyl CAS No. 33284-53-6

2,3,4,5-Tetrachlorobiphenyl

Cat. No.: B164871
CAS No.: 33284-53-6
M. Wt: 292 g/mol
InChI Key: HLQDGCWIOSOMDP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorobiphenyl is a polychlorinated biphenyl compound, commonly referred to as PCB 61. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to their ban in many countries .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrachlorobiphenyl is known to interact with various biomolecules. It has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction suggests that this compound can influence biochemical reactions involving enzymes and proteins.

Cellular Effects

The effects of this compound on cells are significant. It has been observed to inhibit the development, activation, proliferation, and differentiation of T cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This indicates that this compound can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the rate of dechlorination of this compound to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium occurs at concentrations as low as 1 ng L^−1 . This suggests that this compound has a certain degree of stability and can have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study on adolescent rats showed that exposure to 2,2′,5,5′-Tetrachlorobiphenyl did not affect overall body weight . This suggests that high doses of this compound may not necessarily lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in certain metabolic pathways. It has been found to be metabolized by Ralstonia sp. strain SA-5 and Pseudomonas sp. strain SA-6 in the presence of biphenyl supplementation . This suggests that this compound can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves multiple steps of chlorination to achieve the desired substitution pattern on the biphenyl ring .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including this compound, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The reaction conditions were optimized to control the degree of chlorination and the distribution of chlorinated biphenyl congeners .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQDGCWIOSOMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074135
Record name 2,3,4,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-53-6
Record name 2,3,4,5-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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